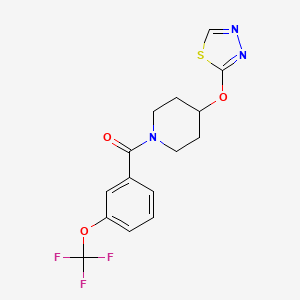

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Descripción

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.

Propiedades

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVYDFGVPQQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:

Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.

Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.

Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.

Análisis De Reacciones Químicas

Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.

Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.

Oxidation: : Use of oxidizing agents like hydrogen peroxide.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.

Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth.

- Case Study : A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating potent cytotoxic effects.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 20b | MCF-7 | 3.5 |

| 20b | HepG2 | 5.2 |

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies, particularly against bacterial strains. The incorporation of trifluoromethoxy groups enhances its activity.

- Antibacterial Efficacy : In vitro tests revealed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anti-inflammatory Properties

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in inflammatory diseases.

Comparative Analysis with Other Compounds

To better understand the efficacy of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone, a comparison with other related compounds is useful:

| Compound Name | Anticancer IC50 (µg/mL) | Antibacterial MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | 4.0 | 30 |

| Thiadiazole Derivative B | 5.5 | 25 |

| (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone | 3.5 | 15 |

Mecanismo De Acción

This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.

Comparación Con Compuestos Similares

Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:

(1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.

4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.

Hope this gives you a thorough understanding of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone!

Actividad Biológica

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiadiazole ring, a piperidine moiety, and a trifluoromethoxy-substituted phenyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The structural components of the compound are crucial for its biological activity:

- Thiadiazole Ring : This five-membered heterocyclic compound is associated with diverse biological properties such as antimicrobial, anticancer, and anti-inflammatory activities .

- Piperidine Moiety : Commonly found in many pharmaceuticals, piperidine enhances the pharmacokinetic properties of compounds and can improve their interaction with biological targets .

- Trifluoromethoxy Phenyl Group : The presence of trifluoromethyl groups often increases lipophilicity and metabolic stability, potentially enhancing the compound's bioavailability and potency .

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.794 | |

| HCT116 (Colon) | 3.29 | |

| H460 (Lung) | 10.0 | |

| K562 (Leukemia) | 7.4 |

These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiadiazole derivatives are also noted for their antimicrobial effects. Studies have shown that similar compounds can effectively combat bacterial strains, including resistant strains of Mycobacterium tuberculosis:

- Mechanism : The proposed mechanism involves interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Case Studies

- Thiadiazole Derivatives Against Cancer : A study evaluated a series of thiadiazole derivatives for their anticancer activity against various tumor cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Mycobacterium tuberculosis. The study reported significant activity against both wild-type and monoresistant strains, highlighting the potential for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone?

- Methodology :

- Step 1 : Couple the piperidine scaffold with the thiadiazole moiety via nucleophilic substitution under controlled pH (6–7) and temperature (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2 : Introduce the trifluoromethoxyphenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce reaction time .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiadiazole-piperidine linkage and trifluoromethoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .

- IR Spectroscopy : Detect characteristic bonds (C=N stretch at ~1650 cm⁻¹ for thiadiazole; C-F stretch at ~1100 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

- Assay Design :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameters to Optimize :

- Temperature : Microwave-assisted synthesis (100–120°C) reduces side reactions and improves thiadiazole-piperidine coupling efficiency .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics .

- Solvent Systems : Switch to greener solvents (e.g., cyclopentyl methyl ether) for improved sustainability without compromising yield .

Q. How to analyze structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

- Methodology :

- Substituent Variation : Synthesize analogs with modified thiadiazole (e.g., 5-methyl vs. 5-ethyl) or trifluoromethoxy groups to assess steric/electronic effects on target binding .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with GABA receptors or monoamine transporters .

- In Vivo Testing : Rodent models for anxiolytic or anticonvulsant activity, paired with pharmacokinetic profiling (plasma half-life, BBB permeability) .

Q. How to resolve contradictions in spectral data or biological activity across research groups?

- Validation Strategies :

- Orthogonal Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography if crystalline .

- Biological Replicates : Use standardized cell lines (e.g., ATCC-certified) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Compare datasets using chemoinformatic tools (e.g., PCA on bioactivity data) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.